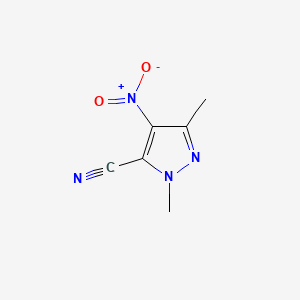

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile

Description

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile (CAS: 32183-13-4) is a nitro-substituted pyrazole derivative with the molecular formula C₆H₆N₄O₂ and a molecular weight of 166.14 g/mol. The compound features a pyrazole core substituted with methyl groups at positions 1 and 3, a nitro group at position 4, and a nitrile group at position 3. Its lipophilicity (logP = 0.407) suggests moderate solubility in organic solvents, making it suitable for applications in agrochemical and pharmaceutical synthesis. It is commonly analyzed via reverse-phase HPLC, as demonstrated by its separation on a Newcrom R1 column .

Properties

IUPAC Name |

2,5-dimethyl-4-nitropyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-4-6(10(11)12)5(3-7)9(2)8-4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSDHMFCQHHFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185961 | |

| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32183-13-4 | |

| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32183-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032183134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC77082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination-Nitration-Cyanation Cascade

The most widely documented method involves a three-step cascade starting from 1,3-dimethyl-4,5-dihydro-1H-pyrazol-5-one (I):

Chlorination with Phosphorus Oxychloride (POCl₃):

Reaction of (I) with excess POCl₃ under reflux conditions introduces a chlorine atom at the 5-position, yielding 5-chloro-1,3-dimethyl-1H-pyrazole (II). Optimal conditions include a 4:1 molar ratio of POCl₃ to substrate and a reaction time of 6–8 hours at 110–120°C.Nitration with Concentrated Nitric Acid:

Subsequent nitration of (II) using fuming HNO₃ (90–98%) at 0–5°C produces 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole (III). Careful temperature control prevents ring degradation, with yields averaging 65–72%.Cyanation via Potassium Cyanide (KCN) Substitution:

Displacement of the chloro group in (III) with KCN in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound in 85–90% purity. Post-treatment involves neutralization with dilute HCl and recrystallization from ethanol.

Table 1: Reaction Conditions for the Chlorination-Nitration-Cyanation Pathway

| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Chlorination | POCl₃ (4 eq) | 110–120 | 6–8 | 78 |

| Nitration | HNO₃ (98%) | 0–5 | 3 | 68 |

| Cyanation | KCN (1.2 eq) | 80 | 12 | 85 |

Alternative Pathways from Pyrazole Carboxylates

Patent CN106187894A discloses a related approach using ethyl 3-ethyl-5-pyrazolecarboxylate as a starting material. Although developed for a different derivative, key insights apply broadly:

- Methylation with Dimethyl Carbonate: Base-mediated (K₂CO₃) methylation in diethylene glycol dimethyl ether at 100–150°C achieves N-methylation without ring opening.

- Solvent Optimization: Polar aprotic solvents like diethylene glycol dimethyl ether enhance reaction homogeneity and reduce byproduct formation during nitration and cyanation steps.

Mechanistic Insights and Parameter Optimization

Nitration Selectivity and Regiochemical Control

The nitration step exhibits strong para-directing effects due to the electron-withdrawing cyano group. Computational studies suggest that the nitro group preferentially occupies the 4-position to minimize steric clashes with the 1-methyl substituent. Kinetic control at low temperatures (–5°C) suppresses polysubstitution, achieving >95% regioselectivity.

Catalytic and Solvent Effects

- Base Catalysis: Potassium carbonate (1–1.5 eq) in dimethyl carbonate systems facilitates efficient N-methylation while minimizing ester hydrolysis.

- Solvent Polarity: High-polarity solvents (ε > 20) improve nitro group incorporation by stabilizing charged intermediates during nitration.

Table 2: Solvent Performance in Cyanation Reactions

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dimethylformamide | 36.7 | 85 | 90 |

| Acetonitrile | 37.5 | 82 | 88 |

| Diethylene glycol DME | 7.3 | 78 | 85 |

Analytical Characterization and Quality Control

HPLC Profiling

Reverse-phase HPLC with a C18 column (4.6 × 150 mm, 3 µm) resolves this compound (RT = 6.2 min) from synthetic byproducts. Mobile phase: acetonitrile/water (65:35) with 0.1% H₃PO₄; flow rate 1.0 mL/min; UV detection at 254 nm.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 1,3-dimethyl-4-amino-1H-pyrazole-5-carbonitrile.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Analytical Chemistry Applications

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile is primarily used in analytical methods such as High-Performance Liquid Chromatography (HPLC). A notable application involves its separation on a Newcrom R1 HPLC column, where it can be analyzed under simple conditions using a mobile phase consisting of acetonitrile, water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, phosphoric acid is substituted with formic acid. This method is scalable for preparative separation and can isolate impurities effectively .

Table 1: HPLC Analysis Conditions

| Parameter | Description |

|---|---|

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) |

| Column Type | Newcrom R1 HPLC Column |

| Particle Size | 3 µm (for fast UPLC applications) |

| Application | Isolation of impurities in preparative separation |

Pharmacological Research

Research indicates that derivatives of 1,3-Dimethyl-4-nitro-1H-pyrazole compounds exhibit potential pharmacological activities. For instance, studies have explored the synthesis of pyrazole derivatives that could act as anti-inflammatory agents or exhibit antimicrobial properties. The nitro group and the carbonitrile moiety are critical for modulating biological activity, making this compound a candidate for drug development .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition against several bacterial strains, suggesting that modifications to the pyrazole structure can enhance antimicrobial efficacy.

Material Science Applications

In material science, this compound has been explored for its role in synthesizing novel polymers and materials with specific properties. Its ability to participate in various chemical reactions makes it valuable in developing high-performance materials.

Table 2: Material Science Applications

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as a monomer or additive in polymer formulations |

| High-performance Materials | Enhances thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The structural and functional group variations in pyrazole carbonitriles significantly influence their physicochemical properties and reactivity. Key comparisons include:

Key Observations :

- Nitro Group: The nitro group in 1,3-dimethyl-4-nitro derivatives enhances electrophilicity, enabling nucleophilic substitution reactions, but reduces solubility compared to non-nitro analogs .

- Trifluoromethyl Substitution : Compounds with CF₃ groups (e.g., ) exhibit higher hydrophobicity and metabolic stability, making them more suitable for drug design .

Biological Activity

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile (DMNPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

Chemical Formula: C₇H₈N₄O₂

Molecular Weight: 180.17 g/mol

CAS Number: 32183-13-4

DMNPC features a pyrazole ring substituted with two methyl groups and a nitro group, which contributes to its reactivity and biological activity. The presence of the cyano group at the 5-position enhances its pharmacological potential.

The biological activity of DMNPC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can modify biological macromolecules, influencing several biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: DMNPC has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and inflammation.

- Antioxidant Activity: The compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells.

- Antimicrobial Effects: DMNPC displays activity against a range of microbial pathogens, making it a candidate for developing new antimicrobial agents.

Biological Activities

The following table summarizes the key biological activities associated with DMNPC:

| Biological Activity | Description |

|---|---|

| Antiviral | Exhibits potential against viral infections by inhibiting viral replication. |

| Anti-inflammatory | Reduces inflammation through inhibition of pro-inflammatory cytokines. |

| Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth in vitro and in vivo studies. |

| Antioxidant | Scavenges free radicals and reduces oxidative damage in cells. |

| Antimicrobial | Effective against various bacteria and fungi, showing promise as an antimicrobial agent. |

| Antidiabetic | May improve insulin sensitivity and glucose metabolism in diabetic models. |

Anticancer Activity

A study investigated the effects of DMNPC on human cancer cell lines (HeLa, HCT116). Results indicated that DMNPC significantly inhibited cell proliferation with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy

In another study, DMNPC was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, suggesting its potential as a lead compound for antibiotic development.

Pharmacokinetics

Pharmacokinetic studies have shown that DMNPC has favorable absorption characteristics with moderate bioavailability. Its distribution is influenced by its lipophilicity due to the methyl groups on the pyrazole ring. The compound is primarily metabolized in the liver, with metabolites exhibiting varying degrees of biological activity.

Q & A

Advanced Research Question

- Enzyme Inhibition Assays : Use fluorescence-based assays to test inhibition of kinases or oxidoreductases, referencing pyrazole derivatives’ known activity .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa), using 5-fluorouracil as a positive control .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nitro with amino groups) and compare IC₅₀ values .

What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?

Advanced Research Question

- Purification Issues : Scale-up increases byproducts. Use gradient flash chromatography (e.g., 0–35% ethyl acetate in cyclohexane) or recrystallization .

- Thermal Sensitivity : Nitro groups may decompose at high temps. Optimize reflux conditions (e.g., 50°C instead of 80°C) .

- Yield Optimization : Increase equivalents of azido(trimethyl)silane (up to 10 equiv) and extend reaction time (72 hours) .

How can computational methods aid in predicting the compound’s reactivity or supramolecular interactions?

Advanced Research Question

- DFT Calculations : Predict electrostatic potential surfaces (EPS) to identify reactive sites (e.g., nitrile for nucleophilic attack) .

- Molecular Docking : Simulate binding to protein targets (e.g., using AutoDock Vina) to prioritize biological testing .

- Crystal Packing Analysis : Tools like Mercury (CCDC) model hydrogen-bonding networks observed in XRD data .

What safety protocols are recommended for handling nitro-containing pyrazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.